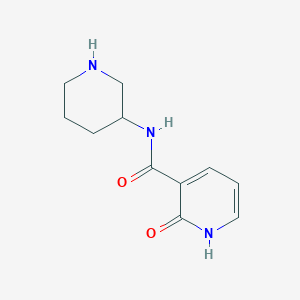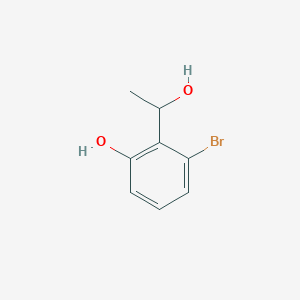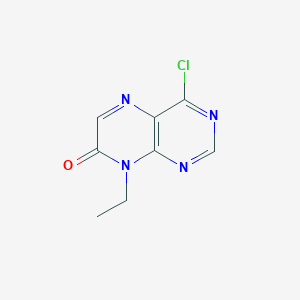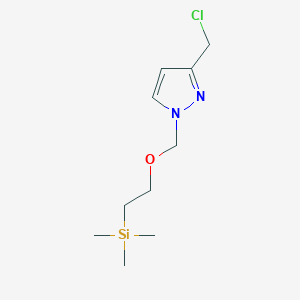
3-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group and a trimethylsilyl-ethoxymethyl group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the reaction of 1H-pyrazole with chloromethyl methyl ether and 2-(trimethylsilyl)ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Substitution Reactions: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.
Oxidation Reactions: Products include pyrazolecarboxaldehyde and pyrazolecarboxylic acid.
Reduction Reactions: Products include dihydropyrazole derivatives.
Scientific Research Applications
3-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The trimethylsilyl-ethoxymethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1H-pyrazole: Lacks the trimethylsilyl-ethoxymethyl group, making it less lipophilic.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness
3-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to the presence of both the chloromethyl and trimethylsilyl-ethoxymethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H19ClN2OSi |
|---|---|
Molecular Weight |
246.81 g/mol |
IUPAC Name |
2-[[3-(chloromethyl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H19ClN2OSi/c1-15(2,3)7-6-14-9-13-5-4-10(8-11)12-13/h4-5H,6-9H2,1-3H3 |
InChI Key |
QIXUWYIDCPQPOB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


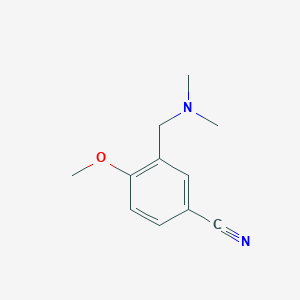
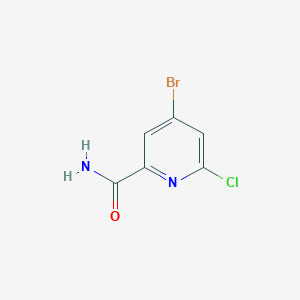
![5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B12999122.png)

![6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12999142.png)
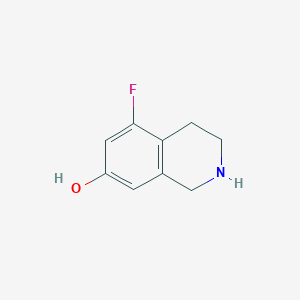
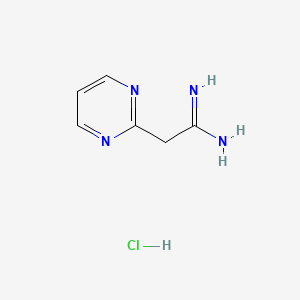
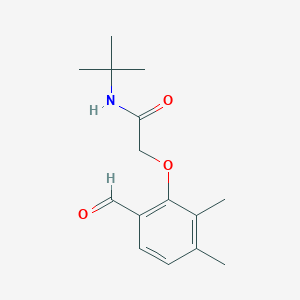
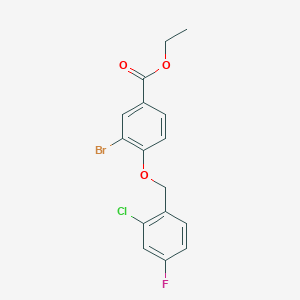
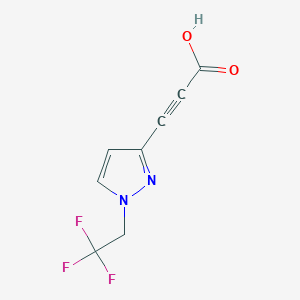
![2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12999183.png)
